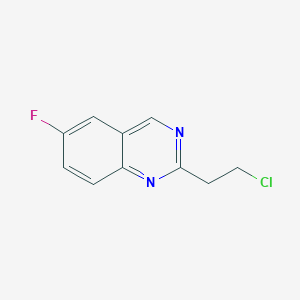

2-(2-Chloroethyl)-6-fluoroquinazoline

Description

2-(2-Chloroethyl)-6-fluoroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a chloroethyl group at the second position and a fluorine atom at the sixth position of the quinazoline ring

Properties

Molecular Formula |

C10H8ClFN2 |

|---|---|

Molecular Weight |

210.63 g/mol |

IUPAC Name |

2-(2-chloroethyl)-6-fluoroquinazoline |

InChI |

InChI=1S/C10H8ClFN2/c11-4-3-10-13-6-7-5-8(12)1-2-9(7)14-10/h1-2,5-6H,3-4H2 |

InChI Key |

XZXMKUVRTCAGDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1F)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-6-fluoroquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 6-fluoroquinazoline.

Nucleophilic Substitution: The chloroethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloroethylamine with 6-fluoroquinazoline in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-(2-Chloroethyl)-6-fluoroquinazoline.

Industrial Production Methods

Industrial production of 2-(2-Chloroethyl)-6-fluoroquinazoline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-6-fluoroquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethyl derivative, while oxidation might produce a quinazoline oxide.

Scientific Research Applications

2-(2-Chloroethyl)-6-fluoroquinazoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in biological research to study its effects on various cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This can result in the disruption of DNA replication and transcription, ultimately causing cell death. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

2-(2-Chloroethyl)-6-chloroquinazoline: Similar structure but with a chlorine atom instead of fluorine.

2-(2-Chloroethyl)-4-fluoroquinazoline: Fluorine atom at the fourth position instead of the sixth.

2-(2-Bromoethyl)-6-fluoroquinazoline: Bromine atom instead of chlorine in the ethyl group.

Uniqueness

2-(2-Chloroethyl)-6-fluoroquinazoline is unique due to the specific positioning of the chloroethyl and fluorine groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and membrane permeability, making it more effective in biological applications compared to its analogs.

Biological Activity

2-(2-Chloroethyl)-6-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its chloroethyl and fluoro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Chemical Formula : C10H9ClF N

- Molecular Weight : Approximately 200.62 g/mol

- Structure : The presence of a chloroethyl group enhances its reactivity, while the fluorine atom increases lipophilicity, potentially improving metabolic stability.

Antitumor Activity

Research indicates that 2-(2-Chloroethyl)-6-fluoroquinazoline exhibits significant antitumor properties. Its mechanism of action is primarily attributed to the inhibition of specific kinases involved in cancer progression. Studies have shown that similar quinazoline derivatives can inhibit tyrosine kinases, which play crucial roles in tumor growth and metastasis.

- Case Study : In vitro studies on various cancer cell lines demonstrated that 2-(2-Chloroethyl)-6-fluoroquinazoline induces apoptosis and inhibits cell proliferation. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and lung cancer cell lines.

Antibacterial Activity

The compound also displays antibacterial properties, making it a candidate for further investigation as an antimicrobial agent. The chloroethyl group may enhance its interaction with bacterial cellular targets.

- Research Findings : Preliminary studies indicate that 2-(2-Chloroethyl)-6-fluoroquinazoline shows activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections.

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities, this compound has been explored for its anti-inflammatory effects. The quinazoline structure is known for modulating inflammatory pathways.

- Experimental Evidence : Animal models treated with 2-(2-Chloroethyl)-6-fluoroquinazoline exhibited reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(2-Chloroethyl)-6-fluoroquinazoline | Chloroethyl and fluoro substituents | Potential anticancer agent |

| 6-Chloroquinazoline-2,4(1H,3H)-dione | Lacks chloroethyl group | Antitumor activity |

| 7-Aminoquinazoline-2,4(1H,3H)-dione | Contains amino group | Antitumor properties |

| 1-Methylquinazoline-2,4(1H,3H)-dione | Methylated nitrogen atom | Diverse pharmacological effects |

| 3-(Chloromethyl)-1-methylquinolin-2(1H)-one | Chloromethyl group | Varies significantly |

The biological activity of 2-(2-Chloroethyl)-6-fluoroquinazoline is largely attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Similar compounds have shown effectiveness against kinases involved in signaling pathways critical for cancer cell survival.

- Nucleophilic Substitution : The chloroethyl group allows for nucleophilic substitution reactions, which may lead to the formation of more potent derivatives.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of 2-(2-Chloroethyl)-6-fluoroquinazoline. Potential areas for future investigation include:

- In vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structural Modifications : Exploring analogs to optimize pharmacological properties.

- Clinical Trials : Assessing therapeutic potential in human subjects for cancer treatment and infection management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.